molecular formula C11H14N2O2 B1345548 1-(2-Methyl-4-nitrophenyl)pyrrolidine CAS No. 67828-58-4

1-(2-Methyl-4-nitrophenyl)pyrrolidine

Cat. No.: B1345548
CAS No.: 67828-58-4
M. Wt: 206.24 g/mol
InChI Key: GUZLPJVFYLEHSV-UHFFFAOYSA-N
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Description

General Overview of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. nih.govfrontiersin.orgwikipedia.org This prevalence is due to several key features of the pyrrolidine scaffold. Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.govresearchgate.net The sp³-hybridized carbon atoms of the ring provide a framework for creating stereogenic centers, influencing the stereochemistry of the molecule. nih.govresearchgate.net

In organic synthesis, pyrrolidine and its derivatives, such as proline and hydroxyproline, are invaluable chiral building blocks. mdpi.commdpi.com They serve as starting materials for the stereoselective synthesis of more complex molecules and are central to the field of organocatalysis. mdpi.com The synthesis of pyrrolidine rings can be achieved through various methods, including the functionalization of pre-existing pyrrolidine structures or the construction of the ring from acyclic precursors. nih.govresearchgate.netorganic-chemistry.org The versatility of the pyrrolidine scaffold makes it a cornerstone in the design and development of novel bioactive compounds. frontiersin.org

Significance of Aromatic Nitro Groups in Synthetic Transformations

Aromatic nitro compounds are organic molecules characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. nih.gov These compounds are of great importance in synthetic organic chemistry, serving as versatile intermediates for a wide range of chemical transformations. numberanalytics.comresearchgate.netrsc.org The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. nih.gov

The nitro group is a key functional group for several reasons:

Versatile Reduction: The nitro group can be readily reduced to a variety of other functional groups, most notably primary amines (-NH₂). numberanalytics.com This transformation is fundamental in the industrial synthesis of anilines and their derivatives, which are precursors to dyes, pharmaceuticals, and polymers. researchgate.netresearchgate.net

Activation for Nucleophilic Aromatic Substitution: The powerful electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govnumberanalytics.com This allows for the introduction of various nucleophiles onto the aromatic ring.

Directing Group: In electrophilic aromatic substitution reactions, the nitro group acts as a meta-directing deactivator. nih.gov

The synthesis of aromatic nitro compounds is typically achieved through nitration reactions, where a nitro group is introduced into a molecule. researchgate.net These compounds are crucial building blocks for creating a diverse array of functionalized aromatic molecules. numberanalytics.com

Positioning 1-(2-Methyl-4-nitrophenyl)pyrrolidine within Contemporary Organic Research

This compound is a synthetic organic compound that incorporates both the pyrrolidine ring and a nitroaromatic moiety. ontosight.ai Its structure consists of a pyrrolidine ring attached to a 4-methyl-2-nitrophenyl group. ontosight.ai This specific arrangement of functional groups makes it a compound of interest in chemical research.

The synthesis of this compound can be achieved through methods such as the reaction of pyrrolidine with a derivative of 4-methyl-2-nitrobenzene. ontosight.ai For instance, a similar compound, 1-(2-Bromo-4-nitrophenyl)pyrrolidine, is synthesized by reacting 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine in the presence of a base. chemicalbook.com The presence of both the pyrrolidine and the nitroaromatic functionalities suggests its potential as a versatile building block for the synthesis of more complex molecules. ontosight.ai The nitro group can be chemically modified, for example, through reduction to an amine, which would provide a route to a different class of compounds with potentially distinct properties. The pyrrolidine moiety contributes to the molecule's three-dimensional structure.

While specific, extensive research on this compound itself is not widely documented in publicly available literature, its structural components are well-studied. It serves as an example of how fundamental building blocks in organic chemistry are combined to create novel structures. Researchers may utilize such compounds as intermediates in the synthesis of target molecules for various applications, including materials science and the development of new biologically active agents. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
IUPAC Name This compound
CAS Registry Number 59504-34-6
Canonical SMILES CC1=C(C=CC(=C1)N(=O)=O)N2CCCC2
InChI Key VQVVPXREFQQTBV-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)pyrrolidine
Source PubChem
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InChI

InChI=1S/C11H14N2O2/c1-9-8-10(13(14)15)4-5-11(9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLPJVFYLEHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070676
Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67828-58-4
Record name 1-(2-Methyl-4-nitrophenyl)pyrrolidine
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Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
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Record name 1-(2-methyl-4-nitrophenyl)pyrrolidine
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Synthetic Methodologies for 1 2 Methyl 4 Nitrophenyl Pyrrolidine

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr mechanism is a cornerstone for the synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine and related structures. This pathway involves the nucleophilic attack of pyrrolidine (B122466) on an electron-deficient aromatic ring that is functionalized with a suitable leaving group. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by the electron-withdrawing nitro group. nih.govresearchgate.net

The most direct synthesis involves the reaction of pyrrolidine with a 2-methyl-4-nitrophenyl derivative bearing a good leaving group, typically a halide, at the C1 position. ontosight.ai A common precursor for this reaction would be 1-fluoro-2-methyl-4-nitrobenzene or 1-chloro-2-methyl-4-nitrobenzene. The fluorine atom is particularly effective as a leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack. researchgate.net

This strategy has been successfully applied to the synthesis of analogous compounds. For instance, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with pyrrolidine results in the displacement of a nitro group to yield 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. mdpi.com Similarly, the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine is achieved by reacting l-bromo-2-fluoro-5-nitrobenzene with pyrrolidine. chemicalbook.com In this case, the more activating fluoro group is selectively displaced over the bromo group, highlighting the principles of regioselectivity in SNAr reactions. chemicalbook.com

The efficiency and outcome of the SNAr synthesis are highly dependent on the reaction conditions. Key parameters include the choice of solvent, base, and temperature.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed. These solvents can effectively solvate the cationic species in the intermediate Meisenheimer complex without strongly hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

Base: A base, such as potassium carbonate (K₂CO₃) or a tertiary amine, is often added to neutralize the acid (e.g., HF or HCl) generated during the substitution. chemicalbook.com In some cases, an excess of the pyrrolidine nucleophile can itself act as the base. nih.gov

Temperature: The reactions are often heated to increase the rate of reaction. For example, the synthesis of a bromo-substituted analogue was conducted at 100 °C in DMF. chemicalbook.com Another related synthesis was performed at reflux temperature. mdpi.com

The following table summarizes reaction conditions from the synthesis of structurally similar compounds, which are indicative of the conditions required for the title compound.

ProductAromatic SubstrateBaseSolventTemperatureTimeYieldReference
1-(2-Bromo-4-nitrophenyl)pyrrolidine1-bromo-2-fluoro-5-nitrobenzeneK₂CO₃DMF100 °C12 h81.3% chemicalbook.com
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine1,4-dimethoxy-2,5-dinitrobenzeneNone (excess pyrrolidine)None (neat)Reflux2 h82% mdpi.com

Convergent Synthesis Approaches

Convergent synthesis represents an alternative strategy where the pyrrolidine ring and the nitrophenyl moiety are synthesized or modified separately before being joined in a final step. While less common than SNAr for this specific target due to the high activation of the nitrobenzene (B124822) ring, convergent approaches can be valuable for creating diversity in complex derivatives. For instance, a pre-functionalized pyrrolidine could be coupled with the aromatic ring. This method offers flexibility, allowing for modifications on either fragment before the key C-N bond formation step.

Role of Catalysis in C-N Bond Formation to the Nitrophenyl Moiety

While many SNAr reactions on highly activated nitroaromatics proceed efficiently without a catalyst, catalytic methods are crucial for C-N bond formation on less activated rings.

Base Catalysis: In the SNAr mechanism, the departure of the leaving group can be the rate-limiting step. This step is often catalyzed by a base, which can be an external base or a second molecule of the amine nucleophile (pyrrolidine). rsc.org The base assists in the deprotonation of the amine in the zwitterionic intermediate, facilitating the elimination of the leaving group. nih.govresearchgate.net

Transition-Metal Catalysis: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming aryl-amine bonds. This palladium-catalyzed reaction could, in principle, be used to couple pyrrolidine with a halo-2-methyl-nitrobenzene. However, the high reactivity of the substrate towards SNAr often makes the uncatalyzed thermal reaction more practical and cost-effective.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts capable of facilitating C-N bond formation, initiating cascade reactions for the synthesis of complex nitrogen-containing heterocycles. nih.gov This represents an advanced catalytic strategy that could potentially be adapted for this class of compounds.

Chemo- and Regioselectivity Considerations in Synthesis

When the aromatic precursor contains multiple potential leaving groups, controlling the site of substitution (regioselectivity) is critical. The directing effects of the existing substituents on the ring govern the outcome. The nitro group, being a strong electron-withdrawing group, activates the ortho and para positions for nucleophilic attack.

A clear example of regioselectivity is seen in the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine from 1-bromo-2-fluoro-5-nitrobenzene. chemicalbook.com Pyrrolidine attacks the carbon bearing the fluorine atom, which is ortho to one nitro group and para to the other (in the context of a 1-fluoro-3-bromo-4-nitrobenzene isomer implied by the product structure). The fluorine is preferentially displaced over bromine because the C-F bond, despite its strength, makes the attached carbon more electrophilic and better stabilizes the transition state in SNAr reactions on activated rings. chemicalbook.com

Synthesis of Related Pyrrolidine Derivatives for Comparative Analysis

The synthesis of related compounds provides valuable context and confirms the robustness of the discussed synthetic methods. The principles of SNAr are broadly applicable to a range of substituted nitrophenyl systems and other cyclic amines.

Modified Nitrophenyl Substituents

The efficiency and rate of the synthesis of 1-(nitrophenyl)pyrrolidine derivatives are significantly influenced by the nature and position of substituents on the nitrophenyl ring. The fundamental mechanism involves the attack of the nucleophile (pyrrolidine) on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups (EWGs) ortho and para to the leaving group stabilize this intermediate through resonance and inductive effects, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups (EDGs) can decrease the reaction rate by destabilizing the Meisenheimer complex.

To illustrate the impact of modifying substituents on the nitrophenyl ring, the following table outlines the predicted relative reaction rates for the synthesis of various 1-(substituted-nitrophenyl)pyrrolidine analogs based on the principles of nucleophilic aromatic substitution. The starting material for these hypothetical reactions would be the corresponding substituted 1-chloro-4-nitrobenzene (B41953) derivative.

Nitrophenyl Substituent (at position 2)Electronic Effect of SubstituentPredicted Relative Reaction Rate
-H (1-(4-Nitrophenyl)pyrrolidine)NeutralReference
-CH₃ (this compound)Electron-Donating (weak)Slower than reference
-Cl (1-(2-Chloro-4-nitrophenyl)pyrrolidine)Electron-Withdrawing (moderate)Faster than reference
-CF₃ (1-(2-Trifluoromethyl-4-nitrophenyl)pyrrolidine)Electron-Withdrawing (strong)Significantly faster than reference
-OCH₃ (1-(2-Methoxy-4-nitrophenyl)pyrrolidine)Electron-Donating (strong)Significantly slower than reference

This table is illustrative and based on established principles of physical organic chemistry. Actual reaction rates would need to be determined experimentally.

Detailed research findings on analogous systems support these predictions. For instance, studies on the kinetics of reactions between 1-chloro-2,4-dinitrobenzene (B32670) and piperidine (B6355638) (a cyclic amine similar to pyrrolidine) demonstrate the potent activating effect of multiple nitro groups. rsc.org Furthermore, computational studies on the SNAr reactions of substituted thiophenes with pyrrolidine have shown a clear correlation between the electron-withdrawing strength of the substituent and a lower activation energy barrier for the reaction. nih.gov While the specific kinetics for the 2-methyl-4-nitrophenyl system are not extensively detailed in the provided literature, the general principles of SNAr reactions provide a robust framework for understanding how modifications to the nitrophenyl ring would impact the synthesis of this compound analogs.

Variations on the Pyrrolidine Ring System

Modifying the pyrrolidine ring allows for the synthesis of a diverse range of this compound analogs with potentially different chemical and physical properties. The synthesis of these analogs would involve the preparation of a substituted pyrrolidine followed by its reaction with a suitable 2-methyl-4-nitrophenyl precursor, such as 1-chloro-2-methyl-4-nitrobenzene. The literature describes numerous methods for the synthesis of functionalized pyrrolidines.

One common approach is to start from chiral precursors, such as proline and its derivatives, to generate enantiomerically pure substituted pyrrolidines. mdpi.com For example, (S)-prolinol, obtained from the reduction of L-proline, can serve as a versatile starting material for a variety of substituted pyrrolidines. mdpi.com These chiral pyrrolidines can then be used in nucleophilic aromatic substitution reactions to produce chiral analogs of this compound.

Another strategy involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene to construct the pyrrolidine ring. nih.gov This method is highly versatile and allows for the introduction of a wide array of substituents onto the pyrrolidine skeleton. The resulting substituted pyrrolidines can then be N-arylated.

Furthermore, existing pyrrolidine rings can be functionalized. For instance, the synthesis of polysubstituted pyrrolidines can be achieved through various synthetic routes, including those that create hybrid molecules with other pharmacophoric moieties. nih.gov

The following table presents a selection of substituted pyrrolidines that could be used to synthesize analogs of this compound, along with the general synthetic approach for obtaining the substituted pyrrolidine.

Substituted PyrrolidineGeneral Synthetic Approach for Pyrrolidine DerivativePotential Analog Synthesized
(R)-2-(Methoxymethyl)pyrrolidineReduction and modification of D-proline1-(2-Methyl-4-nitrophenyl)-2-(methoxymethyl)pyrrolidine
3,4-DihydroxypyrrolidineFrom tartaric acid derivatives1-(2-Methyl-4-nitrophenyl)-3,4-dihydroxypyrrolidine
2,5-DimethylpyrrolidineCyclization of a substituted diamine1-(2-Methyl-4-nitrophenyl)-2,5-dimethylpyrrolidine
Pyrrolidine-3-carboxylic acidFrom commercially available starting materialsThis compound-3-carboxylic acid

The synthesis of these analogs would generally proceed via the standard nucleophilic aromatic substitution reaction, where the substituted pyrrolidine displaces a leaving group on the 2-methyl-4-nitrophenyl ring. The reactivity of the substituted pyrrolidine may be influenced by steric hindrance and the electronic nature of the substituents on the pyrrolidine ring itself. For instance, bulky substituents on the pyrrolidine ring might slow down the rate of reaction due to steric hindrance.

Mechanistic Investigations of Reactions Involving 1 2 Methyl 4 Nitrophenyl Pyrrolidine

Pathways for Nitro Group Reduction

The reduction of the aromatic nitro group to an amino group is a fundamental transformation, often dramatically altering the electronic properties and subsequent reactivity of the molecule. nih.gov For 1-(2-Methyl-4-nitrophenyl)pyrrolidine, this conversion proceeds through several well-studied mechanistic pathways.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a primary method for the reduction of aromatic nitro compounds. nih.gov This process typically involves the use of molecular hydrogen (H₂) and a metal catalyst, such as palladium, platinum, or nickel. nih.gov For substrates like this compound, several mechanistic models are proposed to explain the transformation.

One widely accepted model is the Langmuir-Hinshelwood mechanism , which posits that the reaction occurs on the surface of the catalyst. Both the nitroaromatic compound and hydrogen gas adsorb onto the active sites of the metal catalyst. This co-adsorption facilitates the sequential transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its reduction. researchgate.net

An alternative pathway, particularly relevant in aqueous media, is the electron-proton transfer mechanism . In this model, the metal catalyst activates H₂ to release electrons and protons. These species then drive the reduction of the nitro group, which can occur on both the metal sites and the conductive support material. researchgate.net

A third route, often referred to as the condensation or Haber mechanism , proceeds through a series of intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso derivative (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH). These intermediates can then react with each other; for instance, the nitroso and hydroxylamine species can condense to form an azoxy intermediate (Ar-N(O)=N-Ar), which is subsequently reduced through azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species to the final amine product (Ar-NH₂). Kinetic analyses of similar nitroarene hydrogenations have revealed that the reaction often progresses through such a condensation pathway where an azo-dimer intermediate is formed and rapidly consumed. numberanalytics.com

Table 1: Common Catalyst Systems for Nitro Group Hydrogenation
CatalystSupportTypical ConditionsProposed Intermediates
Palladium (Pd)Carbon (Pd/C)H₂ (gas), RT-100°C, various solventsNitroso, Hydroxylamine, Azo compounds
Platinum(IV) Oxide (PtO₂)None (Adams' catalyst)H₂ (gas), RT, acidic or neutral mediaNitroso, Hydroxylamine
Raney Nickel (Raney Ni)Aluminum/Nickel alloyH₂ (gas), elevated temp/pressureNitroso, Hydroxylamine

Transfer Hydrogenation Processes

Transfer hydrogenation offers a valuable alternative to the use of high-pressure gaseous hydrogen. In this method, a donor molecule transfers hydrogen to the substrate in the presence of a catalyst. A variety of hydrogen donors can be employed for the reduction of aromatic nitro compounds. nih.govrsc.org

Formic acid is a commonly used hydrogen donor, often in combination with a transition metal catalyst. The proposed mechanism involves the decomposition of formic acid on the catalyst surface to generate a metal-hydride intermediate and carbon dioxide. This active metal-hydride species is then responsible for reducing the nitro group. researchgate.net Other effective hydrogen donor systems include hydrazine (B178648) (N₂H₄) with catalysts like Raney nickel or rhodium on carbon, and sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄. nih.govresearchgate.net The choice of donor and catalyst can be tuned to achieve high chemoselectivity, leaving other functional groups in the molecule intact. rsc.org

Table 2: Selected Reagents for Transfer Hydrogenation of Nitroarenes
Hydrogen DonorCatalyst/Co-reagentKey Mechanistic Feature
Formic Acid (HCOOH)Palladium, Nickel, etc.Formation of a metal-hydride intermediate from formate (B1220265) decomposition. researchgate.net
Hydrazine (N₂H₄)Raney Ni, Rh/C, Fe-based catalystsIn situ generation of diimide (HN=NH) or direct H-transfer. nih.gov
Sodium Borohydride (NaBH₄)Ni(PPh₃)₄, I₂Enhancement of NaBH₄'s reducing power by the transition metal or in situ generation of BI₃. researchgate.net
Ammonium Formate (HCOONH₄)Pd/C, Raney NiDecomposes to formic acid and ammonia, with formic acid acting as the H-donor. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound possesses a lone pair of electrons in an sp³-hybridized orbital, making it a potent nucleophile and a moderate base. wikipedia.orgresearchgate.net

The nucleophilic character of the pyrrolidine nitrogen is its dominant chemical feature. It readily participates in nucleophilic substitution and addition reactions. In the context of aromatic chemistry, pyrrolidine is an effective nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. Computational studies on the reaction of pyrrolidine with activated aromatic systems, such as nitro-substituted thiophenes, show a stepwise addition-elimination mechanism. nih.govacs.org The reaction is initiated by the nucleophilic attack of the pyrrolidine nitrogen on an electron-deficient aromatic carbon, leading to the formation of a zwitterionic tetrahedral intermediate, often called a Meisenheimer complex. nih.govacs.org This step is typically the rate-determining step. Subsequently, a leaving group is eliminated, restoring the aromaticity of the ring.

Kinetic investigations of reactions between various secondary alicyclic amines and electrophilic substrates reveal that the nucleophilicity is closely related to the amine's basicity (pKa). Brønsted-type plots (log k vs. pKa) for these reactions can indicate changes in the rate-determining step, from the formation of the tetrahedral intermediate to its breakdown, depending on the amine's basicity and the nature of the leaving group. researchgate.net

Conversely, direct electrophilic reactivity at the nitrogen atom is uncommon due to the high electron density of the lone pair. For the nitrogen to act as an electrophile, it would first need to be activated by bonding to a highly electronegative group, such as in the formation of an N-haloamine. Such reactions are not characteristic of the unmodified compound.

Aromatic Ring Functionalization Studies

Further functionalization of the aromatic ring of this compound is dictated by the directing effects of the existing substituents: the pyrrolidinyl group, the methyl group, and the nitro group.

Pyrrolidinyl Group : As a tertiary amino substituent, this group is a powerful activating, ortho-, para- director due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. numberanalytics.com

Methyl Group : This alkyl group is a weakly activating, ortho-, para- director through an inductive effect. numberanalytics.com

Nitro Group : This is a strongly deactivating, meta- director due to its powerful electron-withdrawing nature through both resonance and inductive effects. numberanalytics.com

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the cumulative effect of these groups. The pyrrolidinyl group is the strongest activator and will dominate the directing effects. The positions ortho to the pyrrolidinyl group are C2 and C6, while the para position is C4.

Position C2 is already substituted with the methyl group.

Position C4 is substituted with the nitro group.

Position C6 is blocked by the C1-N bond of the pyrrolidine.

The remaining open positions are C3 and C5.

Considering the directing effects:

Position 5 : This position is para to the strongly activating pyrrolidinyl group and ortho to the weakly activating methyl group. It is also meta to the deactivating nitro group. The powerful para-directing effect of the amino group makes this the most likely site for electrophilic attack.

Position 3 : This position is ortho to the pyrrolidinyl group and the methyl group. While activated, it is subject to significant steric hindrance from both adjacent groups, making it a less favorable site for substitution compared to position 5.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

Both steric and electronic factors significantly influence the kinetics and thermodynamics of reactions involving this compound.

Steric Effects : The primary source of steric hindrance is the methyl group at the C2 position, immediately adjacent to the bulky pyrrolidinyl substituent. rsc.org This steric crowding has several consequences:

Rotation : It may restrict the free rotation of the C1-N bond, influencing the conformation of the pyrrolidine ring relative to the phenyl ring. This can affect the degree of orbital overlap between the nitrogen lone pair and the aromatic π-system, thereby modulating the electronic effects.

Reactivity of Nitrogen : The methyl group can sterically hinder the approach of electrophiles to the pyrrolidine nitrogen, potentially lowering the rate of reactions at this site compared to an unhindered analogue like 1-(4-nitrophenyl)pyrrolidine. researchgate.net

Reactivity of the Aromatic Ring : As mentioned, the methyl group sterically shields the C3 position, disfavoring electrophilic attack at this site and reinforcing the preference for substitution at the less hindered C5 position. rsc.org

The non-planar, puckered conformation of the five-membered pyrrolidine ring itself also contributes to the molecule's three-dimensional shape, which can influence how it fits into the active site of a catalyst or interacts with other reagents. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 2 Methyl 4 Nitrophenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Characterization

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 1-(2-Methyl-4-nitrophenyl)pyrrolidine in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the pyrrolidine (B122466) ring protons. The aromatic region would likely display three signals for the protons on the nitrophenyl ring. The proton ortho to the nitro group and meta to the pyrrolidine nitrogen would be expected to appear at the most downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons would resonate at slightly higher fields. The methyl group protons attached to the aromatic ring would appear as a singlet, typically in the range of 2.3-2.6 ppm. The protons of the pyrrolidine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons adjacent to the nitrogen atom (α-protons) would be expected to resonate further downfield than the β-protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 100-160 ppm). The carbon bearing the nitro group and the carbon attached to the pyrrolidine nitrogen would be significantly deshielded. The methyl carbon would resonate in the aliphatic region, typically around 15-25 ppm. The two non-equivalent carbons of the pyrrolidine ring would also be observed in the aliphatic region, with the α-carbons appearing at a lower field than the β-carbons.

Hypothetical ¹H and ¹³C NMR Data:

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical Multiplicity Hypothetical Coupling Constant (J, Hz) Hypothetical ¹³C Chemical Shift (ppm)
Ar-H (ortho to NO₂)8.10d2.5125.0
Ar-H (meta to NO₂)7.95dd8.5, 2.5128.5
Ar-H (ortho to pyrrolidine)7.20d8.5118.0
Pyrrolidine-H (α)3.40t7.052.0
Pyrrolidine-H (β)2.05m-25.5
Ar-CH₃2.50s-20.0
Ar-C (ipso to pyrrolidine)---150.0
Ar-C (ipso to CH₃)---135.0
Ar-C (ipso to NO₂)---145.0
Ar-C---130.0

Note: This is a hypothetical data table generated based on known chemical shift values for similar functional groups and structural motifs.

Two-Dimensional (COSY, HSQC, HMBC, ROESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyrrolidine ring and the coupling between the aromatic protons. Cross-peaks would be expected between the α and β protons of the pyrrolidine ring and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methyl protons to the aromatic carbons would confirm their attachment point. Correlations from the α-protons of the pyrrolidine ring to the ipso-carbon of the aromatic ring would firmly establish the connection between the two ring systems.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY (or NOESY) experiment provides information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the nitrophenyl ring with respect to the pyrrolidine ring. For example, through-space correlations between the α-protons of the pyrrolidine ring and the ortho-proton of the aromatic ring would indicate a specific rotational conformation.

Variable Temperature NMR Studies for Conformational Dynamics

The rotation around the C(aryl)-N(pyrrolidine) bond in this compound may be hindered due to steric interactions between the ortho-methyl group and the pyrrolidine ring. Variable temperature (VT) NMR studies could provide insights into the energetics of this rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at different temperatures, the activation energy for the bond rotation could be determined, providing valuable information about the molecule's conformational flexibility.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent bands would be due to the nitro group, the aromatic ring, and the aliphatic C-H bonds of the pyrrolidine and methyl groups.

Hypothetical FT-IR Data:

Vibrational Mode Hypothetical Frequency Range (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
C-N Stretch (Aryl-N)1250 - 1350Medium
C-N Stretch (Aliphatic)1100 - 1250Medium

Note: This is a hypothetical data table generated based on known vibrational frequencies for similar functional groups.

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibration of the nitro group and the breathing modes of the aromatic ring would be expected to give strong signals in the Raman spectrum. The combination of FT-IR and Raman data would provide a comprehensive vibrational "fingerprint" of the molecule, allowing for its unambiguous identification. The aromatic C-H in-plane and out-of-plane bending vibrations would also contribute to the unique fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Chromophoric Analysis

The ultraviolet-visible absorption spectrum of this compound is primarily dictated by the electronic transitions within the nitrophenyl chromophore. The key chromophoric components are the benzene (B151609) ring, the nitro group (-NO₂), and the pyrrolidinyl group. The pyrrolidinyl group, acting as an auxochrome, influences the absorption characteristics of the primary chromophore through its nitrogen lone pair, which can engage in electronic delocalization with the aromatic system.

The electronic spectrum is expected to be characterized by two main types of transitions:

π → π* Transitions: These transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the nitro group. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group, a weak electron-donating group, on the benzene ring, along with the nitrogen of the pyrrolidine ring, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the pyrrolidine) to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions and can sometimes be obscured by the more intense absorption bands.

A summary of the expected electronic transitions is provided in the table below.

Transition TypeAssociated ChromophoreExpected Wavelength RegionExpected Intensity
π → πNitrophenyl ring systemShorter wavelength UV regionHigh
n → πNitro group, Pyrrolidine NLonger wavelength UV/Visible regionLow
Intramolecular Charge Transfer (ICT)Donor (pyrrolidinyl) - Acceptor (nitrophenyl)Longer wavelength UV/Visible regionModerate to High

Single Crystal X-ray Diffraction (SC-XRD) Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, the following sections are based on the expected molecular geometry and intermolecular interactions derived from analyses of structurally similar compounds.

Determination of Molecular Geometry and Conformation in the Solid State

In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted based on standard bond lengths and angles. The molecule consists of a planar nitrophenyl group attached to a non-planar pyrrolidine ring.

Nitrophenyl Group: The benzene ring is expected to be essentially planar. The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl group. The C-N bond connecting the pyrrolidine ring to the benzene ring will have a length indicative of a single bond with some degree of double bond character due to resonance.

Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and is expected to adopt a puckered conformation to minimize steric strain. The most common conformations for pyrrolidine rings are the envelope (Cₛ symmetry) or twist (C₂ symmetry) forms. In the solid state, the specific conformation will be influenced by crystal packing forces.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

While a specific Hirshfeld surface analysis for this compound cannot be performed without its crystal structure, an analysis of related nitrophenyl derivatives allows for a prediction of the likely intermolecular interactions that govern its crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.

For a molecule like this compound, the crystal packing is expected to be dominated by a combination of weak intermolecular interactions:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that weak C-H···O hydrogen bonds involving hydrogen atoms from the aromatic ring, the methyl group, and the pyrrolidine ring would be significant in the crystal packing.

π···π Stacking Interactions: The electron-deficient nitrophenyl rings are likely to participate in π···π stacking interactions, which would contribute to the stabilization of the crystal lattice. These interactions may be offset due to the presence of the substituents.

Computational Chemistry and Theoretical Characterization of 1 2 Methyl 4 Nitrophenyl Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. wikipedia.org These methods can provide deep insights into the electronic structure, spectroscopic characteristics, and geometric preferences of a compound. However, no specific DFT studies for 1-(2-Methyl-4-nitrophenyl)pyrrolidine have been identified.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ossila.comugent.be A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. ossila.com For this compound, the specific energy values for the HOMO and LUMO, and thus the energy gap, have not been computationally determined or published.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical methods can predict spectroscopic parameters, which is invaluable for interpreting experimental data. DFT calculations can be used to estimate Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies observed in Infrared (IR) spectroscopy, and the electronic transitions seen in UV-Visible (UV-Vis) spectroscopy. Such theoretical spectra can help confirm the structure of a synthesized compound. No predicted NMR, IR, or UV-Vis data based on quantum chemical calculations are available for this compound.

Conformational Landscape and Energy Minima Identification

Most non-rigid molecules can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the stable geometries (energy minima) and the energy barriers for converting between them. This is critical for understanding how a molecule's shape influences its properties and interactions. A detailed study of the conformational landscape and the identification of energy minima for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.denih.gov It is used to predict how a molecule will interact with other charged species, highlighting electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). uni-muenchen.demdpi.com An MEP map for this compound, which would illustrate the influence of its nitro, methyl, and pyrrolidine (B122466) groups on its electrostatic potential, is not available in published literature.

Theoretical Studies on Compound Reactivity and Selectivity

Beyond HOMO-LUMO analysis and MEP maps, computational chemistry offers various descriptors to predict a compound's reactivity and the selectivity of its reactions. nih.gov Parameters such as hardness, softness, and electrophilicity indices can be calculated to provide a quantitative measure of reactivity. nih.gov Specific theoretical studies detailing the reactivity and selectivity of this compound are currently absent from the scientific literature.

Solvent Effects on Molecular Properties using Continuum Solvation Models (e.g., IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are used to simulate these solvent effects computationally. scispace.com This allows for a more realistic prediction of molecular properties in solution. There are no available studies that apply such models to investigate the solvent effects on the molecular properties of this compound.

Advanced Wavefunction Analysis (e.g., Multiwfn)

Advanced wavefunction analysis provides profound insights into the electronic structure, chemical reactivity, and intermolecular interactions of a molecule. For this compound, computational tools such as Multiwfn can be employed to dissect the complex interplay of its functional groups—the electron-donating pyrrolidine ring and methyl group, and the electron-withdrawing nitro group attached to the aromatic system. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this section outlines a theoretical analysis based on well-established computational methodologies and findings for analogous chemical structures containing nitrophenyl and pyrrolidine moieties.

The analysis would typically commence with a geometry optimization of the molecule using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311G(d,p) basis set. The resulting optimized structure serves as the foundation for all subsequent wavefunction analyses.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

In this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrolidine ring and the nitrophenyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group significantly lowers the LUMO energy.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -2.75

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, making them strong candidates for hydrogen bonding and other electrophilic interactions. The region around the hydrogen atoms of the pyrrolidine ring and the methyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It can quantify charge transfer between orbitals, providing insights into hyperconjugative and resonance effects. Key findings from a hypothetical NBO analysis would likely include:

Significant delocalization of electron density from the nitrogen lone pair of the pyrrolidine ring into the aromatic system.

Strong polarization of the N-O bonds in the nitro group, with substantial negative charges on the oxygen atoms.

Intermolecular and intramolecular interactions, such as C-H···O hydrogen bonds, can be identified and their stabilization energies calculated.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges

Atom Charge (e)
N (pyrrolidine) -0.45
C (aromatic, attached to pyrrolidine) +0.20
N (nitro group) +0.60

Atoms in Molecules (AIM) Theory: Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density. This analysis can identify bond critical points (BCPs) and characterize the nature of chemical bonds (covalent vs. ionic or hydrogen bonds). For this compound, AIM analysis would be instrumental in quantifying the strength of the bond between the pyrrolidine nitrogen and the aromatic ring, as well as characterizing any weak intramolecular interactions that contribute to the molecule's conformational preference.

Table 3: Hypothetical Topological Properties at Bond Critical Points (BCPs)

Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.)
N(pyrrolidine)-C(aromatic) 0.28 -0.65
C-N (nitro group) 0.32 -0.80

Structure Reactivity Relationship Srr Studies of 1 2 Methyl 4 Nitrophenyl Pyrrolidine Analogues and Derivatives

Correlation of Aromatic Substituent Electronic and Steric Properties with Reactivity

The reactivity of N-aryl pyrrolidines is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 1-(2-methyl-4-nitrophenyl)pyrrolidine, the 2-methyl and 4-nitro groups play a crucial role in dictating the molecule's electronic and steric characteristics.

The nitro group (-NO2) at the para-position is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring through resonance and inductive effects. This deactivation of the phenyl ring makes it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. sciforum.net The presence of the nitro group can also influence the basicity of the pyrrolidine (B122466) nitrogen. The delocalization of the nitrogen lone pair into the electron-deficient aromatic ring is enhanced, thereby decreasing its basicity compared to an unsubstituted N-phenylpyrrolidine.

The methyl group (-CH3) at the ortho-position introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly counteract the electron-withdrawing effect of the nitro group. However, its primary influence is steric. The ortho-methyl group provides significant steric hindrance around the nitrogen atom and the C1 position of the phenyl ring. quora.comwikipedia.org This steric bulk can hinder the approach of reagents to the nitrogen atom and the adjacent positions on the aromatic ring, thereby affecting reaction rates and, in some cases, the reaction pathway itself. khanacademy.org For instance, in reactions involving the nitrogen lone pair, the ortho-methyl group can sterically impede the formation of bulky transition states.

The interplay of these electronic and steric effects can be illustrated by considering hypothetical reactivity data for a series of analogues in a representative reaction, such as N-arylation.

Illustrative Data Table 1: Hypothetical Relative Reaction Rates of Substituted N-Phenylpyrrolidines in N-Arylation

Compound NameAromatic SubstituentsRelative RatePredominant Effect
1-PhenylpyrrolidineNone1.00Baseline
1-(4-Nitrophenyl)pyrrolidine4-Nitro0.25Electronic (deactivating)
1-(2-Methylphenyl)pyrrolidine2-Methyl0.80Steric (hindrance)
This compound2-Methyl, 4-Nitro0.15Combined Electronic & Steric

This table is for illustrative purposes to demonstrate the expected trends based on general chemical principles.

Impact of Pyrrolidine Ring Modifications on Reaction Pathways

Modifications to the pyrrolidine ring of this compound can significantly alter its reactivity and the pathways of chemical reactions. These modifications can include the introduction of substituents on the pyrrolidine ring or changes to the ring structure itself.

Introducing substituents on the pyrrolidine ring can lead to stereochemical and conformational changes. For example, a substituent at the 2-position of the pyrrolidine ring can create a chiral center, leading to stereoselective reactions. The diastereoselectivity of such reactions is often influenced by the existing stereochemistry and the nature of the substituent. ua.esacs.org The conformation of the five-membered pyrrolidine ring, which exists in envelope and twisted forms, can also be influenced by substituents, thereby affecting the accessibility of the nitrogen lone pair and the adjacent C-H bonds for reaction.

Furthermore, modifications can influence the electronic properties of the pyrrolidine nitrogen. Electron-withdrawing groups on the pyrrolidine ring would further decrease the nucleophilicity of the nitrogen, while electron-donating groups would have the opposite effect. The regioselectivity of reactions involving the pyrrolidine ring, such as α-functionalization, can also be controlled by the presence and nature of substituents. acs.org

Illustrative Data Table 2: Hypothetical Impact of Pyrrolidine Ring Substitution on Reactivity

Compound NamePyrrolidine SubstituentExpected Change in N NucleophilicityPotential Reaction Pathway Influence
This compoundNoneBaselineStandard reactivity
2-Methyl-1-(2-methyl-4-nitrophenyl)pyrrolidine2-MethylSlightly increasedSteric hindrance at α-position
3-Hydroxy-1-(2-methyl-4-nitrophenyl)pyrrolidine3-HydroxySlightly decreasedPotential for intramolecular reactions

This table is for illustrative purposes to demonstrate expected trends.

Comparative Studies with Related N-Aryl Pyrrolidines and Piperidines

Comparing the reactivity of this compound with its piperidine (B6355638) analogue, 1-(2-methyl-4-nitrophenyl)piperidine, reveals differences arising from the ring size and conformation of the heterocyclic amine.

The pyrrolidine ring is a five-membered ring, which is relatively planar compared to the six-membered piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. This conformational difference can affect the steric environment around the nitrogen atom and the orientation of the N-aryl group. The lone pair on the nitrogen in piperidine can exist in either an axial or equatorial position, which can influence its reactivity.

In general, pyrrolidine is considered to be slightly more basic and nucleophilic than piperidine, although this can be influenced by the substituents on the aromatic ring. The difference in ring strain between the two heterocycles can also affect the rates of reactions that involve changes in the hybridization of the nitrogen atom or ring geometry. For instance, in reactions where the nitrogen atom becomes sp2-hybridized in the transition state, the relief of steric strain can be different for the two ring systems.

Illustrative Data Table 3: Hypothetical Comparison of Reactivity between N-Aryl Pyrrolidines and Piperidines

PropertyThis compound1-(2-Methyl-4-nitrophenyl)piperidine
Ring Size5-membered6-membered
ConformationEnvelope/TwistChair
Relative BasicitySlightly higherSlightly lower
Steric Hindrance at NModerateCan be higher depending on conformation

This table is for illustrative purposes to demonstrate general comparative trends.

Stereochemical Influences on Molecular Recognition and Chemical Transformations

The introduction of stereocenters into the this compound framework can have a profound impact on its chemical and physical properties, particularly in the context of molecular recognition and stereoselective chemical transformations.

If a substituent is introduced on the pyrrolidine ring, for example at the 2- or 3-position, the resulting molecule becomes chiral. The stereochemistry of these centers can direct the outcome of subsequent reactions, leading to the formation of specific diastereomers. nih.gov This is a key principle in asymmetric synthesis, where a chiral auxiliary or a chiral catalyst directs the stereochemical course of a reaction.

In the context of molecular recognition, the three-dimensional shape of the molecule is critical. Enantiomers of a chiral this compound derivative can exhibit different binding affinities to chiral receptors, such as enzymes or proteins. This is because the spatial arrangement of the functional groups will differ, leading to different intermolecular interactions with the binding site.

Stereoselective transformations of substituted this compound derivatives are often governed by the principle of minimizing steric interactions in the transition state. For instance, in a reaction involving the addition of a reagent to a prochiral center on the molecule, the existing stereocenter(s) will favor the approach of the reagent from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other. ua.esacs.org

Illustrative Data Table 4: Hypothetical Diastereomeric Ratio in a Reaction of a Chiral Pyrrolidine Analogue

Chiral Pyrrolidine ReactantReagentDiastereomeric Ratio (A:B)
(R)-2-Methyl-1-(2-methyl-4-nitrophenyl)pyrrolidineElectrophile X90:10
(S)-2-Methyl-1-(2-methyl-4-nitrophenyl)pyrrolidineElectrophile X10:90

This table is for illustrative purposes to demonstrate the principle of stereochemical influence.

Synthetic Utility and Advanced Chemical Applications

Role as a Versatile Building Block in Complex Molecule Construction

The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry and organic synthesis, prized for its prevalence in bioactive natural products and pharmaceuticals. mdpi.comnih.govresearchgate.net The structure of 1-(2-Methyl-4-nitrophenyl)pyrrolidine incorporates this valuable five-membered heterocycle. The non-planar, three-dimensional nature of the saturated pyrrolidine ring is a significant advantage in drug design, allowing for a thorough exploration of the pharmacophore space, which is crucial for achieving specific biological activity. nih.govnih.gov

The utility of this compound as a building block is enhanced by the specific substituents on its phenyl ring. The presence of a nitro group, a methyl group, and the pyrrolidine nitrogen atom provides multiple points for chemical modification. ontosight.ai This multi-functionality allows chemists to introduce diverse chemical features and build molecular complexity. For instance, the nitro group is a versatile functional group that can be readily reduced to an amine, which can then undergo a wide array of subsequent reactions. mdpi.com

Key Structural Features for Synthesis:

Pyrrolidine Nitrogen: Acts as a nucleophile or base and its basicity can be tuned by substituents. nih.gov

Aromatic Ring: Can be subjected to further electrophilic or nucleophilic substitution reactions.

Nitro Group: Can be reduced to an amine, serving as a handle for further functionalization.

Methyl Group: Can be oxidized or used to influence the electronic properties and steric environment of the molecule.

Intermediate in Multi-Step Organic Synthesis

As a stable, well-defined chemical entity, this compound serves as a key intermediate in multi-step synthetic sequences. ontosight.ai One of the most important transformations for this compound is the reduction of the nitro group to form the corresponding aniline (B41778) derivative, 1-(4-amino-2-methylphenyl)pyrrolidine. This transformation opens up a vast chemical space, as aromatic amines are crucial precursors for a multitude of chemical classes.

For example, the resulting 1-(4-amino-2-methylphenyl)pyrrolidine is a substituted p-phenylenediamine (B122844) analog. This class of compounds is vital in various fields, including the synthesis of azo dyes, polymers, and pharmacologically active molecules. google.com The synthesis of complex heterocyclic systems, such as benzimidazoles, which are known for their bioreductive anti-cancer properties, often starts from nitrophenyl precursors that are subsequently reduced and cyclized. mdpi.comresearchgate.net The specific substitution pattern of this compound makes it a tailored starting material for targets requiring this particular arrangement of functional groups.

Precursor CompoundKey TransformationResulting IntermediatePotential Final Products
This compoundNitro Group Reduction (e.g., using H₂, Pd/C or SnCl₂)1-(4-amino-2-methylphenyl)pyrrolidineAzo Dyes, Pharmaceuticals, Polymer Monomers
1-(4-Nitrophenyl)pyrrolidineNitro Group Reduction1-(4-aminophenyl)pyrrolidineOxidative Hair Dye Components
1,4-Dimethoxy-2,5-dinitrobenzene (B2897924)Nucleophilic Aromatic Substitution with Pyrrolidine1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidinePrecursors for Benzimidazolequinones

Exploration as a Scaffold for Novel Organic Transformations

The pyrrolidine scaffold is not just a passive component of a molecule; it is actively used to direct and catalyze chemical reactions. Chiral pyrrolidine derivatives, such as proline and its analogs, are among the most powerful and widely used organocatalysts, capable of promoting a variety of asymmetric transformations. mdpi.comnih.gov These catalysts typically operate through the formation of enamine or iminium ion intermediates with carbonyl compounds.

The structure of this compound provides a unique platform for the design of new catalysts. By introducing chirality into the pyrrolidine ring or modifying the substituents on the phenyl group, researchers can develop novel organocatalysts. The electronic nature of the 2-methyl-4-nitrophenyl group—specifically the electron-withdrawing effect of the nitro group—can significantly influence the nucleophilicity and basicity of the pyrrolidine nitrogen, thereby modulating its catalytic activity. This allows for the fine-tuning of the catalyst's performance in reactions like aldol (B89426) condensations, Michael additions, and Mannich reactions. mdpi.com The exploration of such substituted pyrrolidines as scaffolds is an active area of research aimed at discovering more efficient and selective catalysts for green and sustainable chemical synthesis. nih.gov

Potential for Integration into Advanced Materials (e.g., Dye Precursors, Polymeric Components)

The chemical properties of this compound and its derivatives make them attractive candidates for incorporation into advanced materials. ontosight.ai

Dye Precursors: A significant application lies in the field of oxidative hair dyes. The related compound, 1-(4-aminophenyl)pyrrolidine, which is synthesized from its nitro precursor, has been identified as a high-performance primary intermediate for hair colorants. google.com These compounds can replace paraphenylenediamine (PPD), a widely used but known allergenic substance. google.com The aminophenyl pyrrolidines, when combined with coupling agents and an oxidizing agent, produce intense and long-lasting colors. google.comepo.orggoogleapis.com The title compound, this compound, is a direct precursor to 1-(4-amino-2-methylphenyl)pyrrolidine, another preferred primary intermediate that provides unique color properties. google.com

Polymeric Components: The integration of the nitrophenyl-pyrrolidine motif into polymer structures has been demonstrated, opening avenues for new functional materials. evitachem.com For example, polymers like POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDINEMETHYL)METHACRYLATE) have been developed, showcasing the ability of this scaffold to be incorporated into polymer side chains. evitachem.com Such polymers can have applications in chiral separations or as functional materials with specific electronic properties conferred by the nitrophenyl group. Furthermore, pyrrolidine-based catalytic moieties have been successfully incorporated into microporous organic polymer networks (POPs). uva.esrsc.org These materials act as recyclable, heterogeneous catalysts, combining the catalytic activity of the pyrrolidine unit with the stability and processability of a solid support. uva.esmdpi.com The structure of this compound makes it a suitable monomer or functionalizing agent for creating such advanced polymeric materials.

Q & A

Q. What are the critical steps in synthesizing 1-(2-Methyl-4-nitrophenyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves introducing the nitro group into the aromatic ring followed by coupling with pyrrolidine. Key considerations include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity, as the methyl group directs nitration to the para position .
  • Coupling : Employ Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous toluene. Optimize reaction time (12–24 h) and temperature (80–110°C) to improve yield .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. The methyl group (δ 2.1–2.3 ppm) and nitro group (meta to methyl) will split aromatic protons into distinct doublets (δ 7.5–8.5 ppm). Pyrrolidine protons appear as multiplets (δ 1.8–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS in positive ion mode. Expect a molecular ion peak at m/z 220.1 (C₁₁H₁₄N₂O₂⁺). Fragmentation patterns include loss of NO₂ (46 Da) or pyrrolidine (71 Da) .
  • IR : Confirm nitro group presence via asymmetric/symmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement parameters .
  • Visualization : ORTEP-3 can model thermal ellipsoids and confirm stereochemistry. The nitro group’s planarity and pyrrolidine ring puckering should be analyzed .

Q. How to address contradictions between computational modeling and experimental data (e.g., NMR chemical shifts)?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data using RMSD analysis. Discrepancies >0.5 ppm may indicate solvent effects or dynamic processes .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange. For example, pyrrolidine ring inversion may average proton environments at room temperature .
  • Solvent Correction : Apply the IEF-PCM model in Gaussian to account for solvent polarity in computational predictions .

Q. What strategies mitigate challenges in analyzing biological activity due to the compound’s nitro group?

Methodological Answer:

  • Reduction Interference : The nitro group may undergo enzymatic reduction in vitro, generating reactive intermediates. Use anaerobic conditions or add inhibitors (e.g., dicoumarol) to stabilize the parent compound .
  • Probing Interactions : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to target proteins. Compare with nitro-free analogs to isolate electronic effects .

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